alpha-Methylpyrrolidine-1-ethanol
Description
Contextualizing Pyrrolidine (B122466) and its Derivatives in Organic Synthesis
The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically and pharmacologically active molecules. frontiersin.orgresearchgate.net This scaffold is prevalent in natural products, particularly in alkaloids like nicotine (B1678760) and hygrine, and is a key component of the amino acid proline, a fundamental building block of proteins. mdpi.comnih.gov
In organic synthesis, pyrrolidine derivatives are highly valued for several reasons:
Stereochemistry: The pyrrolidine ring is non-planar and can possess multiple stereogenic centers, allowing for the creation of a wide array of stereoisomers. This three-dimensional complexity is crucial for specific interactions with biological targets like enzymes and receptors. nih.gov
Scaffold for Drug Discovery: The pyrrolidine nucleus is one of the most common non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov Its derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org
Catalysis: Pyrrolidine derivatives, especially those derived from proline, are widely used as organocatalysts in asymmetric synthesis. They are effective in controlling the stereochemical outcome of reactions, leading to the formation of specific enantiomers of a desired product. nih.govnuph.edu.ua
The synthesis of pyrrolidine derivatives can be approached in two main ways: by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyrrolidine ring, such as that in proline and its derivatives. nih.gov The development of stereoselective methods for synthesizing these derivatives is a significant area of research in organic chemistry. mdpi.com
Strategic Importance of α-Substituted Pyrrolidine-1-ethanol Scaffolds
The α-substituted pyrrolidine-1-ethanol scaffold, the class to which alpha-methylpyrrolidine-1-ethanol belongs, holds strategic importance in several areas of chemical research, particularly in asymmetric synthesis and medicinal chemistry. The presence of a hydroxyl group and a chiral center at the α-position of the side chain, in addition to the stereocenters on the pyrrolidine ring, makes these molecules valuable chiral building blocks. smolecule.commyuchem.com
Their strategic importance stems from:
Chiral Ligands: These scaffolds can act as chiral ligands for transition metals in catalytic processes. The specific stereochemistry of the ligand can direct the stereochemical course of a reaction, enabling the synthesis of enantiomerically pure compounds. researchgate.net Phosphorus-containing pyrrolidine derivatives, for instance, are of special interest for their catalytic properties. researchgate.net
Pharmaceutical Intermediates: The unique three-dimensional structure of these compounds makes them attractive intermediates in the synthesis of complex pharmaceutical agents. smolecule.commyuchem.com For example, they have been investigated as potential intermediates for drugs targeting neurological disorders. ontosight.aismolecule.com
Asymmetric Organocatalysis: The bifunctional nature of these scaffolds, possessing both a basic nitrogen atom and a hydroxyl group, allows them to act as effective organocatalysts. The nitrogen can activate substrates through the formation of enamines or iminium ions, while the hydroxyl group can participate in hydrogen bonding to orient the reactants and control stereoselectivity. nuph.edu.ua
The synthesis of these scaffolds often employs methods like chiral pool synthesis, starting from naturally occurring chiral molecules, or asymmetric synthesis, which uses chiral catalysts or reagents to control the formation of the desired stereoisomer. smolecule.com
Evolution of Research Themes and Academic Significance
Research interest in pyrrolidine derivatives has evolved significantly over the years. Initially driven by their presence in natural products, the focus has expanded to their application as versatile scaffolds in drug discovery and as powerful tools in asymmetric catalysis. frontiersin.orgnih.gov
Key research themes and their evolution include:
From Natural Products to Synthetic Libraries: Early research focused on the isolation and synthesis of naturally occurring pyrrolidine alkaloids. nih.gov More recently, the emphasis has shifted towards the creation of diverse libraries of synthetic pyrrolidine derivatives to screen for a wide range of biological activities. frontiersin.orgrsc.org This shift has been facilitated by the development of new synthetic methodologies, including microwave-assisted organic synthesis and continuous flow protocols. nih.govrsc.org
The Rise of Organocatalysis: A major development in the last two decades has been the emergence of proline and its derivatives as powerful organocatalysts for asymmetric reactions. nih.gov This has opened up new, metal-free avenues for the synthesis of chiral molecules and has become a major field of study. nuph.edu.ua Research continues to focus on developing new and more efficient pyrrolidine-based organocatalysts. nih.gov
Focus on 3D Molecular Architecture: There is a growing appreciation in medicinal chemistry for molecules with a higher degree of three-dimensional complexity, a concept often termed "escaping flatland". acs.org Saturated heterocycles like pyrrolidine are ideal for this purpose, as their non-planar structures can lead to improved pharmacological properties. nih.govacs.org
The academic significance of this compound and related scaffolds lies in their role as model systems for studying stereocontrol in chemical reactions and as building blocks for creating novel molecules with potentially valuable biological properties. smolecule.commyuchem.com The ongoing research into their synthesis and application continues to contribute to the fundamental understanding of organic chemistry and to the development of new therapeutic agents and materials. frontiersin.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-pyrrolidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(9)6-8-4-2-3-5-8/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYANEJZLUMJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307273 | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
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Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42122-41-8 | |
| Record name | α-Methyl-1-pyrrolidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42122-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Methylpyrrolidine-1-ethanol | |
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| Record name | NSC163979 | |
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| Record name | α-Methyl-1-pyrrolidineethanol | |
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| Record name | α-methylpyrrolidine-1-ethanol | |
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Chemical Reactivity and Transformation Studies of Alpha Methylpyrrolidine 1 Ethanol Derivatives
Oxidative and Reductive Transformations of the Alcohol Moiety
The secondary alcohol group in alpha-Methylpyrrolidine-1-ethanol is a key functional handle for a variety of oxidative and reductive transformations. These reactions allow for the interconversion of the alcohol to a ketone and vice versa, providing access to a wider range of derivatives.
Oxidative Transformations: The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(1-oxopropyl)pyrrolidine, can be achieved using a variety of standard oxidizing agents. The choice of reagent is crucial to ensure selectivity and avoid over-oxidation or side reactions involving the pyrrolidine (B122466) ring.
Commonly employed methods for the oxidation of secondary alcohols to ketones include Swern oxidation (using oxalyl chloride and DMSO), Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). For instance, the oxidation of N-acyl-pyrrolidines to the corresponding pyrrolidin-2-ones has been demonstrated using iron(II)-hydrogen peroxide. researchgate.net While not directly on the alcohol moiety of the title compound, this indicates the pyrrolidine ring's susceptibility to oxidation under certain conditions, highlighting the need for mild and selective reagents for the alcohol oxidation.
Reductive Transformations: The reduction of the ketone derivative, 1-(1-oxopropyl)pyrrolidine, back to this compound can be accomplished through various reductive methods. This transformation is often crucial for establishing specific stereochemistries at the alcohol center, depending on the reducing agent and reaction conditions used.
Hydride reagents are the most common choice for ketone reductions. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a mild and selective reagent for reducing ketones to secondary alcohols. youtube.comchemguide.co.uklibretexts.org For more challenging reductions, the more reactive lithium aluminum hydride (LiAlH₄) can be employed, typically in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. chemguide.co.uklibretexts.org
A study on the chemoselective reduction of ketones to alcohols utilized a decaborane/pyrrolidine/cerium(III) chloride system in methanol, demonstrating high yields and compatibility with various functional groups. organic-chemistry.org This method could be applicable to the ketone derived from this compound, offering a mild and efficient reduction pathway.
| Transformation | Reagent/System | Product | Key Features |
| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | 1-(1-Oxopropyl)pyrrolidine | Mild conditions, high yields. |
| Oxidation | Dess-Martin Periodinane (DMP) | 1-(1-Oxopropyl)pyrrolidine | Neutral conditions, broad functional group tolerance. |
| Reduction | Sodium Borohydride (NaBH₄) in Methanol | This compound | Mild, selective for ketones. |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) in Ether | This compound | Powerful reducing agent. |
| Reduction | Decaborane/Pyrrolidine/CeCl₃ in Methanol | This compound | High chemoselectivity and efficiency. organic-chemistry.org |
Nucleophilic and Electrophilic Reactions on the Pyrrolidine Ring
The pyrrolidine ring in this compound, with its nucleophilic nitrogen atom and adjacent carbon atoms, can participate in both nucleophilic and electrophilic reactions, allowing for further functionalization.
Nucleophilic Reactions: The nitrogen atom of the pyrrolidine ring is a nucleophilic center and can react with various electrophiles. N-alkylation, N-acylation, and N-arylation are common transformations. For instance, the synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of diketones with anilines. nih.gov While this is a synthetic route to the ring itself, it demonstrates the principle of forming C-N bonds at the nitrogen position.
Furthermore, metalation of N-activated pyrrolidines at the alpha-carbon followed by reaction with an electrophile provides a route to substituted pyrrolidines. acs.org In the case of this compound, the presence of the N-(1-hydroxyethyl) group would influence the regioselectivity of such reactions.
Electrophilic Reactions: The pyrrolidine ring itself is generally electron-rich and can undergo reactions with strong electrophiles. However, the nitrogen atom is the most reactive site. To induce electrophilic substitution on the carbon framework of the ring, one would typically need to modify the electronic properties of the ring, for example, by introducing an activating group or through the formation of an enamine or enolate equivalent from a derivatized pyrrolidine.
| Reaction Type | Reagent | Potential Product | Comments |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-methyl-N-(1-hydroxyethyl)pyrrolidinium iodide | Formation of a quaternary ammonium (B1175870) salt. |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acetyl-alpha-methylpyrrolidine-1-ethanol | Formation of an amide derivative. |
| α-Lithiation/Alkylation | n-BuLi, then Electrophile (E⁺) | 2-Substituted-alpha-methylpyrrolidine-1-ethanol | Requires N-activation; regioselectivity is key. acs.org |
Ring Modification and Rearrangement Reactions
Modifying the five-membered pyrrolidine ring or inducing rearrangements can lead to novel scaffolds with distinct properties. These transformations often require specific substrates and reaction conditions.
Ring Expansion and Contraction: While no direct examples of ring expansion or contraction starting from this compound are readily available, related transformations in similar systems suggest possibilities. For instance, ring expansion of indanones to nitrogen heterocycles has been achieved through nitrogen atom transfer reactions. uchicago.eduuchicago.edu Conceptually, a derivative of this compound could be designed to undergo a similar transformation. Conversely, a recent study demonstrated a photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. nih.gov
Skeletal Rearrangements: The proline scaffold, which is structurally related to this compound, is known to undergo various conformational changes and can be synthetically modified to influence these equilibria. nih.govwikipedia.org Substitutions on the proline ring can modulate the cis/trans amide bond isomerism and the endo/exo ring pucker. nih.govsigmaaldrich.com "Proline editing" allows for the stereospecific conversion of hydroxyproline (B1673980) residues within peptides into a diverse range of substituted prolines through reactions like Mitsunobu, oxidation, reduction, and substitution. scispace.com These principles could be applied to derivatives of this compound to explore skeletal diversity.
| Transformation Type | Conceptual Approach | Potential Outcome | Reference for Analogy |
| Ring Expansion | Nitrogen insertion into a C-C bond of the ring | Azepane derivative | uchicago.eduuchicago.edu |
| Ring Contraction | Extrusion of a ring atom | Azetidine derivative | nih.gov |
| Skeletal Rearrangement | "Proline editing" on a hydroxylated derivative | Structurally diverse pyrrolidines | scispace.com |
Formation of Conjugates and Advanced Architectures
The functional groups of this compound make it a valuable building block for the construction of larger, more complex molecules, including conjugates and supramolecular assemblies.
Formation of Conjugates: The alcohol or the pyrrolidine nitrogen can be used as attachment points for conjugating this compound to other molecules, such as bioactive compounds, polymers, or reporter groups. For example, proline and its derivatives are used to modulate the physicochemical properties of several drugs. nih.gov The synthesis of protected hydroxylated pyrrolidines has been achieved using nitrogen-centered radical cyclizations, which could be a strategy to form precursors for conjugation. nih.gov
Advanced Architectures: The defined stereochemistry and functional handles of this compound make it an interesting tecton (a molecular building block) for supramolecular chemistry. Proline itself is a well-studied tecton, and its derivatives are known to form predictable supramolecular synthons through noncovalent interactions. nih.gov The ability of the hydroxyl group to act as a hydrogen bond donor and acceptor, combined with the steric bulk of the methyl group and the pyrrolidine ring, can direct the assembly of complex, ordered structures.
| Application | Functional Group Utilized | Example of Advanced Architecture | Key Principle |
| Bio-conjugation | Alcohol or Pyrrolidine Nitrogen | Drug-pyrrolidine conjugate | Covalent attachment to a bioactive molecule. |
| Polymer Synthesis | Alcohol | Polyester or Polyurethane | Incorporation into a polymer backbone. |
| Supramolecular Assembly | Alcohol and Pyrrolidine Ring | Hydrogen-bonded network | Use of noncovalent interactions to form ordered structures. nih.gov |
Applications in Advanced Organic Synthesis and Catalysis
Alpha-Methylpyrrolidine-1-ethanol as a Chiral Building Block
This compound serves as a fundamental chiral building block, providing a pre-defined stereogenic center that can be incorporated into larger, more complex molecular architectures. The pyrrolidine (B122466) ring is a prevalent scaffold in numerous biologically active compounds and FDA-approved drugs, making its derivatives, like this compound, highly sought-after starting materials. ontosight.aiunipa.it Chemists utilize this compound as an intermediate in multi-step syntheses, leveraging its structural and stereochemical features to build molecules for the pharmaceutical and agrochemical industries. ontosight.ai The synthesis of novel compounds often begins with such chiral fragments, which significantly simplifies the process of achieving the desired final stereoisomer.
Employment as a Chiral Auxiliary in Asymmetric Induction
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. uvic.ca The auxiliary is removed after the desired stereocenter has been created. Amino alcohols, such as this compound, are structurally ideal for this purpose, analogous to well-established auxiliaries like pseudoephedrine and Evans oxazolidinones. uvic.ca
The typical strategy involves the formation of an amide bond between the chiral auxiliary and a prochiral carboxylic acid. The rigid, chiral environment provided by the auxiliary's pyrrolidine ring then sterically directs subsequent reactions, such as the alkylation of the corresponding enolate. libretexts.org By blocking one face of the planar enolate, the auxiliary forces an incoming electrophile to attack from the less hindered side, resulting in the formation of one diastereomer in preference to the other. uvic.ca The general mechanism for such an enolate alkylation is outlined below.
General Mechanism for Chiral Auxiliary-Directed Alkylation
Attachment: The chiral auxiliary is reacted with an acyl chloride to form a chiral amide.
Enolate Formation: A strong base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon to form a diastereomerically-enriched enolate. youtube.com
Stereoselective Alkylation: The enolate reacts with an alkyl halide. The bulky chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereoselectivity. libretexts.org
Cleavage: The auxiliary is hydrolytically cleaved from the alkylated product, yielding an enantiomerically enriched carboxylic acid and recovering the auxiliary for potential reuse.
While specific documented examples for this compound are not prevalent, its structural similarity to other successful amino alcohol auxiliaries strongly supports its potential in this application.
Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis
The nitrogen atom and the hydroxyl oxygen of this compound allow it to act as a bidentate ligand, capable of coordinating to a metal center. When a chiral ligand like this is part of a metal complex, it can create a chiral environment that influences the stereochemical course of a catalyzed reaction, leading to asymmetric catalysis.
Chiral ligands are paramount in homogeneous catalysis for the synthesis of enantiomerically pure compounds. Ruthenium complexes featuring chiral pyrrolidine-based pincer ligands have been synthesized and studied. acs.orgresearchgate.net These complexes demonstrate that the chirality originating from the pyrrolidine unit can effectively control the geometry around the metal center. acs.org This induced chirality is crucial for enforcing stereoselectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, and allylic alkylation. nih.govacs.org
For example, a chiral ruthenium complex can catalyze the reduction of a ketone to a secondary alcohol. The substrate coordinates to the metal in a specific orientation dictated by the chiral ligand, allowing the hydride to be delivered preferentially to one face of the carbonyl, resulting in an excess of one enantiomer of the alcohol product.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in synthesis. Proline and its derivatives are among the most successful organocatalysts, particularly in reactions involving aldehydes and ketones. nih.gov Given that this compound shares the core pyrrolidine structure, it and its derivatives are prime candidates for use in organocatalytic systems.
The catalytic cycle typically proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. In a Michael addition, for instance, the pyrrolidine-based catalyst reacts with an aldehyde to form a chiral enamine. mdpi.commdpi.com This enamine then attacks a Michael acceptor, such as a nitroalkene. The stereochemistry of the pyrrolidine catalyst dictates the facial selectivity of the attack, leading to a highly enantiomerically enriched product after hydrolysis releases the catalyst. mdpi.comresearchgate.net
Key Steps in Enamine Catalysis:
Formation of a chiral enamine from the catalyst and an aldehyde/ketone.
Nucleophilic attack of the enamine on an electrophile.
Hydrolysis of the resulting iminium intermediate to release the product and regenerate the catalyst.
The stereodirecting influence of this compound, whether as a ligand or as part of an organocatalyst, stems from the creation of a well-defined, three-dimensional chiral space around the reacting species.
As a Ligand: When coordinated to a transition metal, the pyrrolidine ring and its substituents create a rigid chiral pocket. Substrates are forced to bind to the metal in a conformation that minimizes steric clashes with the ligand, exposing one face of the substrate to subsequent transformation. acs.org
As an Organocatalyst: In enamine or iminium catalysis, the stereocenter on the pyrrolidine ring directs the conformation of the reactive intermediate. This controlled geometry ensures that the other reactant approaches from a specific trajectory, leading to high stereoselectivity. The proposed transition state often involves hydrogen bonding, which further locks the conformation and enhances stereochemical control. mdpi.com
Role in the Synthesis of Complex Molecules and Natural Product Analogs
The ultimate test of a synthetic method is its application in the total synthesis of complex molecules, such as natural products or pharmaceuticals. Pyrrolidine-containing chiral building blocks are instrumental in the synthesis of various alkaloids and other biologically active compounds. unipa.it For example, the synthesis of the anti-epileptic drug Pregabalin has been achieved using an organocatalytic Michael addition as a key step to set the crucial stereocenter. rsc.org While this specific synthesis used a squaramide catalyst, it highlights the power of asymmetric catalysis in constructing pharmaceutical agents.
Advanced Spectroscopic and Analytical Characterization Techniques for Alpha Methylpyrrolidine 1 Ethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of alpha-Methylpyrrolidine-1-ethanol. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the pyrrolidine (B122466) ring will have characteristic shifts, as will the methyl group and the protons of the ethanol (B145695) substituent.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and bonding environment.
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing connectivity. COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the pyrrolidine ring and the ethanol side chain. HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of both ¹H and ¹³C signals.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by specific absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, a key functional group in the molecule. C-H stretching vibrations of the pyrrolidine ring and the methyl and ethyl groups typically appear in the 3000-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ region.
Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While the O-H stretch might be weak in the Raman spectrum, the C-C and C-N skeletal vibrations of the pyrrolidine ring are often strong and well-defined, providing a characteristic fingerprint of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization.
In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak corresponds to the molecular weight of this compound.
The fragmentation of this compound is predictable based on its structure. A common fragmentation pathway involves the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion. Another significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion, which is often the base peak in the spectrum. The loss of the entire ethanol side chain can also be observed. By carefully analyzing the mass-to-charge ratio (m/z) of these fragments, the connectivity of the molecule can be confirmed.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray diffraction can provide a wealth of information.
If a suitable single crystal of this compound or one of its salts can be grown, XRD analysis can determine the exact bond lengths, bond angles, and torsional angles within the molecule. It also reveals the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative stereochemistry of the chiral centers. Furthermore, the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can be elucidated. This information is crucial for understanding the solid-state properties of the compound.
Chromatographic and Separation Techniques for Purity and Enantiomeric Excess
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.
Gas chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample by separating the target compound from any impurities. The retention time is a characteristic property of the compound under specific chromatographic conditions.
High-performance liquid chromatography (HPLC) is another powerful separation technique. For a non-chromophoric compound like this compound, a detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) may be used.
Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral chromatography is necessary to separate and quantify them. This is typically achieved using a chiral stationary phase (CSP) in either GC or HPLC. The enantiomers interact differently with the chiral selector of the CSP, leading to different retention times and allowing for the determination of the enantiomeric excess (ee) of a sample. This is particularly important in stereoselective synthesis and pharmaceutical applications.
Computational and Theoretical Investigations of Alpha Methylpyrrolidine 1 Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. wavefun.comescholarship.org For alpha-Methylpyrrolidine-1-ethanol, these calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The electronic structure is fundamentally determined by the interplay of the pyrrolidine (B122466) ring, the alpha-methyl group, and the 1-ethanol substituent. The nitrogen atom in the pyrrolidine ring is a key feature, influencing the molecule's basicity and nucleophilicity. The presence of the hydroxyl group in the ethanol (B145695) substituent introduces the possibility of hydrogen bonding, both intramolecularly and with solvent molecules.
Key Electronic Properties (Inferred from Analogs):
| Property | Description | Expected Influence on this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally indicates higher reactivity. | The lone pair on the nitrogen atom is expected to significantly contribute to the HOMO, while the LUMO is likely to be distributed over the C-N and C-O bonds. The gap would be influenced by the solvent environment. |
| Electron Density | The distribution of electrons within the molecule. | High electron density is expected around the nitrogen and oxygen atoms, making these sites susceptible to electrophilic attack. The methyl group can also slightly influence the electron distribution through inductive effects. |
| Electrostatic Potential | A map of the electrostatic forces experienced by a positive test charge. | The electrostatic potential would show negative regions around the nitrogen and oxygen atoms, indicating their nucleophilic character. |
DFT calculations on related pyrrolidine derivatives have shown that the choice of functional and basis set is crucial for obtaining accurate results. acs.org For instance, methods like B3LYP with basis sets such as 6-31G** are commonly used to provide a good balance between accuracy and computational cost for geometry optimizations and vibrational frequency calculations of similar organic molecules. acs.org
Molecular Dynamics and Conformational Analysis
The conformational landscape of this compound is complex due to the flexibility of the pyrrolidine ring and the rotational freedom of the ethanol and methyl substituents. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, typically described as "envelope" or "twist" forms. acs.org
Molecular dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time, providing insights into the relative stability of different conformers and the energy barriers between them. nih.gov Such simulations for ethanolamines have shown the importance of intramolecular hydrogen bonding in stabilizing certain conformations. nih.gov In this compound, an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair is conceivable, which would significantly influence the preferred geometry.
Potential Conformations of this compound:
| Conformer | Description | Expected Stability |
| Axial/Equatorial Methyl | The methyl group at the alpha position can be in either an axial or equatorial position relative to the average plane of the pyrrolidine ring. | The equatorial position is generally more stable for substituted cycloalkanes to minimize steric hindrance. |
| Ethanol Chain Orientation | The hydroxyethyl (B10761427) group attached to the nitrogen can rotate freely, leading to various spatial arrangements. | Conformations allowing for intramolecular hydrogen bonding would be energetically favored. The presence of a solvent would also play a critical role in determining the conformational preference. nih.gov |
| Ring Pucker | The five-membered pyrrolidine ring can adopt different puckered conformations. | The energy differences between these puckered forms are typically small, and the ring is likely to be flexible, rapidly interconverting between different conformations at room temperature. acs.org |
Studies on N-substituted pyrrolidines have utilized computational methods to analyze the lowest energy conformers and their relative populations, which correlate well with experimental NMR data. researchgate.net
Mechanistic Insights from Computational Simulations
Computational simulations can be invaluable for elucidating reaction mechanisms involving this compound. For instance, in its role as a potential catalyst or reactant, understanding the pathways of its chemical transformations is crucial. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.orgacs.org
Given its structure, this compound could participate in several types of reactions:
N-alkylation/acylation: The nitrogen atom is a nucleophilic center.
O-alkylation/acylation: The oxygen of the hydroxyl group can also act as a nucleophile.
Dehydration: The ethanol moiety could undergo elimination to form a vinyl group.
Oxidation: The secondary alcohol can be oxidized to a ketone.
Computational studies on the synthesis of pyrrolidinedione derivatives have detailed the energy barriers for various reaction steps, including Michael additions and cyclizations, providing a template for how similar reactions involving this compound could be investigated. rsc.orgresearchgate.net
Prediction of Spectroscopic Parameters
Quantum chemical methods are widely used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can aid in the structural elucidation of newly synthesized compounds. mdpi.commdpi.com
Predicted Spectroscopic Data for this compound:
| Spectrum | Predicted Features |
| ¹H NMR | The chemical shifts of the protons on the pyrrolidine ring would be complex due to diastereotopicity and conformational averaging. The methyl protons and the methylene (B1212753) protons of the ethanol group would appear as distinct signals. DFT calculations, often combined with machine learning approaches, can provide accurate predictions of these shifts. nih.govnih.govgithub.com |
| ¹³C NMR | The carbon spectrum would show distinct signals for each of the seven carbon atoms. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms would be particularly informative. |
| IR Spectroscopy | The IR spectrum would be characterized by a broad O-H stretching band due to the hydroxyl group, C-H stretching vibrations for the alkyl parts, and C-N and C-O stretching bands. DFT calculations can predict the frequencies and intensities of these vibrational modes. |
For accurate NMR predictions, it is often necessary to perform calculations on a Boltzmann-weighted average of the most stable conformers. researchgate.net
Rational Design and Structure-Property Relationship Studies
Computational methods can be used to rationally design new molecules based on this compound with desired properties. By systematically modifying the structure (e.g., by adding or changing substituents) and calculating the resulting electronic and structural properties, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). mdpi.comnih.gov
For example, if this compound were to be used as a precursor for a biologically active compound, computational docking studies could be performed to predict its binding affinity to a target protein. nih.gov Subsequent modifications to the molecular structure could then be guided by these computational results to optimize the binding.
Studies on pyrrolidine derivatives have demonstrated the utility of this approach in identifying key structural features responsible for biological activity, such as the importance of specific stereochemistries and substituent patterns for inhibitory properties. mdpi.comnih.gov
Emerging Research Avenues and Future Outlook for Alpha Methylpyrrolidine 1 Ethanol
Innovations in Synthetic Methodologies
The classical synthesis of alpha-Methylpyrrolidine-1-ethanol involves the reaction of pyrrolidine (B122466) with acetaldehyde (B116499) in the presence of a reducing agent. nih.gov While effective, this method is giving way to more innovative and efficient synthetic strategies, particularly those that offer high stereoselectivity. The demand for enantiomerically pure chiral amino alcohols in the pharmaceutical industry is a significant driver of this innovation. nih.govnih.gov
Emerging synthetic routes are increasingly focusing on biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. nih.gov The synthesis of chiral amino alcohols, a class to which this compound belongs, is a key area where biocatalysis is making significant inroads. nih.govnih.govfrontiersin.org Multi-step biocatalytic strategies, which assemble complex molecules through a series of enzymatic reactions, are being developed for the synthesis of chiral amino alcohols. researchgate.net These enzymatic cascades can offer high conversion rates and are more sustainable and cost-effective than traditional chemical methods. researchgate.net
For instance, the coupling of transketolase and transaminase-catalyzed reactions is a promising biocatalytic route for producing chiral amino alcohols. nih.gov Engineered amine dehydrogenases are also being employed for the asymmetric reductive amination of keto-alcohols to produce chiral amino alcohols with high enantiomeric excess. frontiersin.org While these methods have not yet been specifically reported for the synthesis of this compound, they represent a clear future direction for its efficient and stereoselective production.
Table 1: Comparison of Synthetic Methodologies for Chiral Amino Alcohols
| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |
| Classical Chemical Synthesis | Well-established, readily available starting materials. | Often lacks stereoselectivity, may require harsh reaction conditions. | Currently used, but likely to be superseded by more advanced methods. |
| Asymmetric Chemical Synthesis | Can provide high enantiomeric purity. | May require expensive chiral catalysts and complex purification steps. | A viable route for producing specific stereoisomers. |
| Biocatalysis (e.g., enzymatic cascades) | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and availability can be a limitation. | Highly promising for future large-scale, sustainable production. researchgate.net |
Expanded Scope in Asymmetric Catalysis
The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis. While this compound itself is not a catalyst, its chiral structure makes it an attractive scaffold for the synthesis of novel chiral ligands. The presence of both a hydroxyl group and a tertiary amine offers multiple points for modification and coordination to metal centers.
Recent advances in asymmetric catalysis have seen the development of highly effective chiral ligands for a variety of reactions. For example, new chiral ligands based on imidazolidin-4-one (B167674) derivatives have shown high enantioselectivity in copper(II)-catalyzed Henry reactions. beilstein-journals.org Similarly, nickel-based catalysts with chiral diphosphine ligands have been used for the enantioselective hydroalkoxylation of dienes. researchgate.net
The future outlook for this compound in this field lies in its potential to be converted into a new class of chiral ligands. By modifying its structure, it may be possible to create ligands that are effective in a range of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and Michael additions. The modular nature of its synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to achieve high levels of stereocontrol.
Integration into Sustainable Chemistry Processes
The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on reducing waste, using renewable resources, and employing less hazardous materials. nih.gov The future of this compound is closely tied to its integration into these sustainable practices.
One significant area of development is the use of pyrrolidinium-based ionic liquids. alfa-chemistry.com Ionic liquids are salts that are liquid at low temperatures and are considered "green" solvents due to their low volatility and high thermal stability. alfa-chemistry.com Protic ionic liquids based on the pyrrolidinium (B1226570) cation have been synthesized and shown to have high ionic conductivity and a large electrochemical window. acs.org These properties make them suitable for a variety of applications, including as electrolytes in batteries and as catalysts in acid-catalyzed reactions. alfa-chemistry.comacs.org this compound could serve as a key precursor for the synthesis of a new generation of functionalized pyrrolidinium ionic liquids.
Furthermore, the move towards biocatalytic synthesis routes for this compound, as discussed in section 7.1, is a major step towards sustainability. nih.gov These processes often use water as a solvent and operate under mild conditions, significantly reducing the environmental impact compared to traditional organic synthesis.
Exploration in Advanced Materials Science
The unique properties of the pyrrolidinium cation are being exploited in the development of advanced materials, particularly in the field of polymer electrolytes. researchgate.net Pyrrolidinium-based polymeric ionic liquids have been synthesized and shown to be mechanically and electrochemically stable, making them promising candidates for use in solid-state lithium batteries. researchgate.netmdpi.com These materials exhibit high ionic conductivity at room temperature and a wide electrochemical stability window. alfa-chemistry.comresearchgate.net
The incorporation of this compound into polymer structures could lead to the development of new functional materials. The hydroxyl group provides a reactive handle for polymerization or for grafting onto other polymer backbones. The resulting materials could have applications in areas such as:
Polymer Electrolytes: As a component of novel polymer electrolytes with enhanced ionic conductivity and thermal stability. mdpi.com
Functional Coatings: The pyrrolidine moiety could impart specific surface properties, such as hydrophilicity or anti-fouling characteristics.
Drug Delivery Systems: Polymers containing the this compound unit could be designed for the controlled release of therapeutic agents. A related compound, alpha-((2-Methylpropoxy)methyl)pyrrolidine-1-ethanol, has already garnered interest for its potential in materials science. ontosight.ai
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Potential Role of this compound | Desired Properties |
| Solid-State Batteries | Precursor to pyrrolidinium-based polymeric ionic liquid electrolytes. researchgate.netmdpi.com | High ionic conductivity, good mechanical and electrochemical stability. researchgate.net |
| Functional Membranes | Monomer for the synthesis of selective membranes. | Tunable porosity, specific chemical affinity. |
| Biocompatible Materials | Component of polymers for biomedical applications. | Biocompatibility, biodegradability, controlled drug release. |
Theoretical Advancements and Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. For a flexible molecule like this compound, conformational analysis is crucial for understanding its behavior. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics, can be used to determine the preferred three-dimensional structures of the molecule and how these structures influence its reactivity. nih.govresearchgate.net
Recent studies have employed computational methods to analyze the conformational landscapes of other cyclic molecules, such as cycloundecanone (B1197894) and galactofuranosides. nih.govnih.gov These studies have revealed how subtle energetic differences can lead to a preference for specific conformations. Similar theoretical investigations of this compound would provide valuable insights into its interactions with other molecules, such as enzymes or metal catalysts.
Predictive modeling can also be used to guide the design of new catalysts and materials based on the this compound scaffold. By simulating the interactions between a potential ligand and a substrate, for example, researchers can identify the most promising candidates for synthesis and experimental testing. This in silico approach can significantly accelerate the discovery and development of new applications for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
